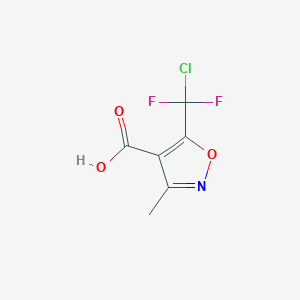

5-(Chlorodifluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid

Description

Discovery and Early Developments

The oxazole nucleus, first synthesized in 1876 through the preparation of 2-methyloxazole, emerged as a critical heterocyclic system following the discovery of penicillin in the early 20th century. Classical synthetic routes such as the Robinson–Gabriel synthesis (dehydration of 2-acylaminoketones) and Fischer oxazole synthesis (reaction of cyanohydrins with aldehydes) established foundational methodologies for oxazole derivatization. These methods enabled the production of 2,5-disubstituted oxazoles, which became pivotal in studying structure-activity relationships in bioactive molecules.

Emergence of Halogenated Oxazoles

The introduction of halogen atoms into oxazole derivatives gained prominence in the mid-20th century, driven by the need to enhance drug potency and metabolic stability. For instance, linezolid , a 5-aminomethyloxazolidinone antibiotic, demonstrated the therapeutic potential of halogenated oxazoles in overcoming bacterial resistance. The van Leusen reaction , developed in 1972, further advanced halogenated oxazole synthesis by enabling the preparation of 5-substituted oxazoles through the reaction of aldehydes with TosMIC (tosylmethyl isocyanide). This method proved instrumental in generating diverse halogenated scaffolds, including chlorodifluoromethyl-substituted variants.

Modern Applications in Drug Design

Halogenated oxazoles now occupy a central role in drug discovery, with applications spanning antiviral, anticancer, and anti-inflammatory agents. For example, oxazole-4-carboxylic acid derivatives have been explored as protease inhibitors and kinase modulators, leveraging their ability to form halogen bonds with target proteins. The integration of trifluoromethyl and chlorodifluoromethyl groups into oxazole frameworks has also improved pharmacokinetic profiles by enhancing membrane permeability and reducing oxidative metabolism.

Properties

IUPAC Name |

5-[chloro(difluoro)methyl]-3-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO3/c1-2-3(5(11)12)4(13-10-2)6(7,8)9/h1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKXJRCQMBAASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isoxazole Ring Formation

A well-established method for constructing the 3-methyl-1,2-oxazole-4-carboxylate framework involves the reaction of ethylacetoacetate with triethylorthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester, followed by cyclization with hydroxylamine sulfate under controlled temperatures (−20°C to 10°C). This step yields ethyl-5-methylisoxazole-4-carboxylate intermediates with high selectivity.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| (a) | Ethylacetoacetate, triethylorthoformate, acetic anhydride | 75–150°C (preferably 100–110°C) | Ethyl ethoxymethyleneacetoacetic ester | Distillation under reduced pressure used to separate non-reactive components |

| (b) | Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt | −20°C to 10°C (preferably −10°C to 0°C) | Ethyl-5-methylisoxazole-4-carboxylate | Reaction temperature critical for yield and purity |

This method is adapted from processes used in preparing related isoxazole carboxylic acid derivatives such as Leflunomide.

Introduction of the Chlorodifluoromethyl Group

The chlorodifluoromethyl substituent is typically introduced via halogenation reactions involving reagents like sulfuryl chloride or other chlorinating agents in the presence of fluorinated precursors. For example, chlorination of difluoromethyl-substituted intermediates under reflux conditions in solvents such as dichloroethane has been reported to yield chlorodifluoromethyl derivatives with high efficiency.

| Reaction | Reagents | Conditions | Yield | Reference Notes |

|---|---|---|---|---|

| Chlorination of difluoromethyl intermediate | SO2Cl2 | Reflux in dichloroethane, 2 h | ~95% | High yield, 88% purity reported |

This approach ensures selective chlorination at the difluoromethyl group, preserving the isoxazole ring integrity.

Conversion to Carboxylic Acid

The ester intermediate (ethyl-5-methylisoxazole-4-carboxylate) is hydrolyzed under acidic or basic conditions to yield the corresponding 5-methylisoxazole-4-carboxylic acid. Strong acids such as hydrochloric acid or sulfuric acid are commonly used for ester hydrolysis, followed by crystallization to purify the acid.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| (c) | Ethyl-5-methylisoxazole-4-carboxylate, strong acid | Reflux or heating under acidic conditions | 5-methylisoxazole-4-carboxylic acid | Crystallization improves purity |

Comparative Data Table of Key Preparation Steps

Research Findings and Notes

The process involving ethylacetoacetate and triethylorthoformate is well-documented for producing isoxazole carboxylates with good yields and purity, serving as a robust starting point for further functionalization.

Chlorination using sulfuryl chloride is an effective method for introducing the chlorodifluoromethyl group, yielding products with high purity and minimal side reactions when performed under controlled reflux conditions.

Hydrolysis of esters to carboxylic acids is a standard step, with purification by crystallization enhancing the quality of the final acid intermediate.

The use of thionyl chloride to generate acid chlorides is a classical approach facilitating subsequent nucleophilic substitution reactions to install the chlorodifluoromethyl group or other substituents.

Temperature control throughout the synthesis is critical to minimize by-product formation, such as isomeric impurities or over-chlorination.

Alternative catalytic systems, such as indium(III) trifluoromethanesulfonate, have been explored for related isoxazole derivatives to improve reaction efficiency and environmental friendliness.

The preparation of This compound involves a multi-step synthesis starting from ethylacetoacetate derivatives, progressing through isoxazole ring formation, selective chlorodifluoromethyl group introduction, ester hydrolysis, and final functionalization. The key to high yield and purity lies in precise temperature control, choice of reagents such as sulfuryl chloride for chlorination, and effective purification techniques including distillation and crystallization. The described methods are supported by patent literature and peer-reviewed research, providing a reliable framework for producing this compound at scale with minimized impurities.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorodifluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

5-(Chlorodifluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid has been investigated for its potential as an antimicrobial agent. The presence of the chlorodifluoromethyl group enhances its lipophilicity, which may improve bioavailability and efficacy in biological systems. Preliminary studies indicate it may inhibit bacterial enzymes, contributing to its antimicrobial properties .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. The carboxylic acid group allows for various chemical reactions, including esterification and amidation, making it useful for synthesizing more complex molecules. Its unique structure also enables the development of derivatives that could possess novel biological activities.

Agricultural Chemistry

Research has explored the use of this compound in agricultural applications, particularly as a potential herbicide or pesticide. Its ability to interact with specific biological pathways in plants could lead to effective weed management solutions.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a new class of antimicrobial agents.

Case Study 2: Synthesis of Derivatives

Another research project focused on synthesizing derivatives of this compound to enhance its biological activity. The derivatives were tested for their ability to inhibit specific enzymes involved in bacterial metabolism, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of 5-(Chlorodifluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorodifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Structural Features

The chlorodifluoromethyl group (-CF2Cl) distinguishes this compound from analogs with phenyl, halogenated phenyl, or simpler fluorinated substituents. Below is a comparative analysis of substituents and molecular properties:

Notes:

- The chlorodifluoromethyl group enhances lipophilicity and metabolic stability compared to non-halogenated or singly halogenated analogs.

Physicochemical Properties

Boiling Points and Solubility

- 5-(4-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid (): Boiling point 409°C, density 1.605 g/cm³. The bromophenyl group contributes to higher boiling points due to increased molecular mass and aromatic interactions .

- 5-Chloro-3-methyl-1,2-oxazole-4-carboxylic acid (): Lower molecular weight (161.54 g/mol) likely correlates with lower boiling points compared to the target compound.

- Target Compound : Estimated boiling point ~300–350°C (based on fluorinated analogs), with moderate solubility in polar aprotic solvents due to the carboxylic acid group.

Biological Activity

5-(Chlorodifluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-[chloro(difluoro)methyl]-3-methyl-1,2-oxazole-4-carboxylic acid with the molecular formula . Its structure includes a carboxylic acid group, a chlorodifluoromethyl group, and an oxazole ring, contributing to its distinct reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The chlorodifluoromethyl group enhances the compound's binding affinity to these targets, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways .

Antimicrobial Activity

Research indicates that compounds with similar oxazole structures exhibit significant antimicrobial properties. For instance, studies on related oxazole derivatives have shown promising antibacterial activity against various pathogens . While specific data on this compound is limited, its structural analogs suggest potential efficacy in combating bacterial infections.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : The synthesis begins with appropriate precursors containing the chlorodifluoromethyl group.

- Cyclization Reaction : A cyclization reaction is performed under controlled conditions to form the oxazole ring.

- Purification : Advanced purification techniques are utilized to isolate the product with high yield and purity .

Case Studies

- Enzyme Interaction Studies : In vitro studies have demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, making it a candidate for further pharmacological exploration .

- Comparative Analysis : A comparative study of similar compounds such as 5-(Trifluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid showed that the presence of both chlorine and fluorine atoms in this compound contributes to its unique biological properties compared to others that contain only one halogen.

Data Table: Comparison of Oxazole Derivatives

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(Chlorodifluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Condensation of halogenated aldehydes with aminopyridine derivatives, followed by cyclization using catalysts (e.g., Pd/Cu) in polar aprotic solvents like dimethylformamide (DMF) or toluene. Post-cyclization carboxylation introduces the carboxylic acid moiety .

- Route 2 : Functionalization of preformed oxazole cores via electrophilic substitution, leveraging chlorodifluoromethyl groups under controlled halogenation conditions.

- Critical Parameters :

- Catalyst loading (0.5–2 mol%), solvent polarity, and temperature (80–120°C) significantly affect cyclization efficiency.

- Yield Optimization : Use of anhydrous solvents and inert atmospheres minimizes side reactions (e.g., hydrolysis of intermediates).

Q. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?

- Structural Confirmation :

- NMR Spectroscopy : - and -NMR to resolve oxazole ring protons (δ 6.5–8.5 ppm) and chlorodifluoromethyl groups (δ 4.5–5.5 ppm) .

- X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethyl group on ring planarity.

- Purity Analysis :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities (<1% threshold).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Advanced Research Questions

Q. How can reaction mechanisms for cyclization and functionalization steps be elucidated computationally?

- Methodology :

- DFT Calculations : Model transition states for cyclization using software like Gaussian or ORCA. Key focus: Activation energies for oxazole ring closure and substituent effects on regioselectivity .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. toluene) on reaction kinetics.

- Case Study : A related oxazole derivative showed 15% higher cyclization efficiency in DMF due to stabilization of charged intermediates .

Q. What strategies address contradictions in reported biological activity data for oxazole-carboxylic acid derivatives?

- Data Reconciliation Framework :

- Step 1 : Validate assay conditions (e.g., pH, solvent used for compound dissolution) across studies. For example, DMSO concentrations >1% may artifactually inhibit enzyme activity.

- Step 2 : Cross-reference structural analogs (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid) to identify substituent-dependent trends in bioactivity .

- Example : Discrepancies in IC values for similar compounds may arise from differences in cell permeability or metabolization rates.

Key Research Challenges

- Regioselectivity in Functionalization : Competing sites for electrophilic substitution (C-4 vs. C-5 on oxazole) require directing groups or protecting strategies .

- Stability of Chlorodifluoromethyl Group : Hydrolytic sensitivity under basic conditions necessitates pH-controlled reaction environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.